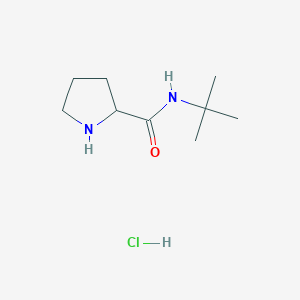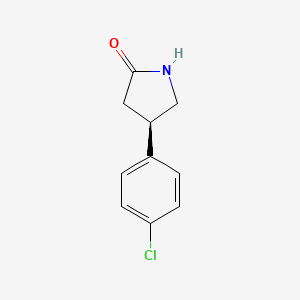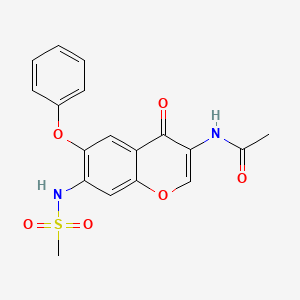
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
Overview
Description
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a 1,3-dioxolane moiety and a hydroxyl group. This compound is of interest due to its unique structure, which combines the stability of the cyclohexane ring with the reactivity of the dioxolane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol typically involves the protection of a cyclohexanone derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The hydroxyl group can be introduced through subsequent reduction reactions. A practical route involves the use of inexpensive starting materials and readily attainable reaction conditions, such as NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group, and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄, OsO₄, and CrO₃ are commonly used.
Reduction: Reagents like LiAlH₄ and NaBH₄ are employed.
Substitution: Conditions involving bases like LDA, NEt₃, and Py are used.
Major Products
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and dioxolane derivatives.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and dioxolane groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other molecular interactions that influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the cyclohexane ring.
1,3-Dioxane: A six-membered ring analog with similar reactivity.
Cyclohexanol: Lacks the dioxolane ring but shares the cyclohexane and hydroxyl group.
Uniqueness
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol is unique due to its combination of the stable cyclohexane ring and the reactive dioxolane moiety, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIGCBWVERTPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















